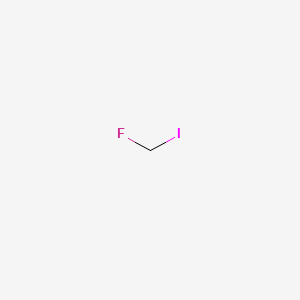

Fluoroyodometano

Descripción general

Descripción

. It is a colorless liquid and is classified as a fluoroiodocarbon (FIC).

Aplicaciones Científicas De Investigación

Fluoroiodomethane has a wide range of applications in scientific research, including:

Mecanismo De Acción

Target of Action

Fluoroiodomethane, also classified as a fluoroiodocarbon (FIC), is primarily used as a reagent for the introduction of the fluoromethyl (FCH2) group . Its primary targets are organic molecules, particularly unfunctionalized C(sp2) centres .

Mode of Action

Fluoroiodomethane interacts with its targets through a process known as halogen atom transfer . This mode of activation is orchestrated by visible light and tris(trimethylsilyl)silane, which serves as both a hydrogen- and halogen atom transfer reagent . The interaction facilitates the formation of C(sp3)–CH2F bonds via a radical chain process .

Biochemical Pathways

Fluoroiodomethane’s action affects several biochemical pathways. It has applications in nucleophilic substitutions, lithiation reactions, transition-metal catalyzed transformations, radical processes, and 18 F-radiolabelling chemistry . These processes showcase the potential of this reagent for the preparation of organofluorine compounds .

Pharmacokinetics

It’s important to note that these properties play a crucial role in determining the bioavailability and overall effectiveness of a compound .

Result of Action

The result of Fluoroiodomethane’s action is the formation of complex fluoromethylated products . These products, many of which were previously inaccessible, may serve as useful building blocks or fragments in synthetic and medicinal chemistry . The incorporation of the fluoromethyl group can profoundly influence the physicochemical properties of organic molecules .

Análisis Bioquímico

Biochemical Properties

Fluoroiodomethane plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules, facilitating a range of chemical transformations. For instance, fluoroiodomethane is utilized in nucleophilic substitutions, lithiation reactions, and transition-metal catalyzed transformations . These interactions often involve the formation of covalent bonds between fluoroiodomethane and the active sites of enzymes or proteins, leading to the modification of their activity. Additionally, fluoroiodomethane has been shown to participate in radical processes and 18F-radiolabelling chemistry, further highlighting its versatility in biochemical applications .

Cellular Effects

The effects of fluoroiodomethane on various types of cells and cellular processes are profound. Fluoroiodomethane influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that fluoroiodomethane can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, fluoroiodomethane has been observed to impact cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis. These effects underscore the importance of understanding the cellular impact of fluoroiodomethane in both normal and diseased states.

Molecular Mechanism

The molecular mechanism of action of fluoroiodomethane involves several key processes. At the molecular level, fluoroiodomethane exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Fluoroiodomethane can form covalent bonds with specific amino acid residues in the active sites of enzymes, leading to their inhibition or activation . Additionally, fluoroiodomethane has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions are critical for understanding the biochemical and cellular effects of fluoroiodomethane.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluoroiodomethane can change over time due to its stability, degradation, and long-term impact on cellular function. Fluoroiodomethane is known to be relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of by-products that may have different biochemical properties and cellular effects. Long-term studies have shown that prolonged exposure to fluoroiodomethane can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for researchers using fluoroiodomethane in their experiments.

Dosage Effects in Animal Models

The effects of fluoroiodomethane vary with different dosages in animal models. At low doses, fluoroiodomethane has been shown to have minimal toxic effects and can be used to study its biochemical and cellular properties . At higher doses, fluoroiodomethane can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level leads to a significant change in the biological response. Understanding the dosage effects of fluoroiodomethane is crucial for determining its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

Fluoroiodomethane is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in metabolic reactions that modify its chemical structure, leading to the formation of metabolites with distinct properties . These metabolic pathways often involve the action of enzymes such as cytochrome P450, which catalyze the oxidation and reduction of fluoroiodomethane . The effects of fluoroiodomethane on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of fluoroiodomethane within cells and tissues are mediated by specific transporters and binding proteins. Fluoroiodomethane can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, fluoroiodomethane can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of fluoroiodomethane within specific tissues and organs are influenced by its chemical properties and interactions with cellular transport systems . These factors are critical for understanding the pharmacokinetics and biodistribution of fluoroiodomethane.

Subcellular Localization

The subcellular localization of fluoroiodomethane is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Fluoroiodomethane has been observed to localize in the cytoplasm, nucleus, and other organelles, where it can exert its biochemical effects . The activity and function of fluoroiodomethane are influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments that can modulate its interactions with biomolecules. Understanding the subcellular localization of fluoroiodomethane is essential for elucidating its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Fluoroiodomethane is typically synthesized through the fluorination of methylene iodide (CH₂I₂) . The reaction involves the substitution of one of the iodine atoms in methylene iodide with a fluorine atom. This process can be carried out under various conditions, including the use of fluorinating agents such as silver fluoride (AgF) or antimony trifluoride (SbF₃) .

In industrial settings, fluoroiodomethane can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Fluoroiodomethane undergoes a variety of chemical reactions, including:

Substitution Reactions: Fluoroiodomethane can act as an electrophilic reagent in nucleophilic substitution reactions, where the iodine atom is replaced by various nucleophiles.

Radical Reactions: It can also participate in radical reactions, particularly in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or under photochemical conditions.

Hydrofluoromethylation: Fluoroiodomethane can be used in hydrofluoromethylation reactions with alkenes, resulting in the addition of a fluoromethyl group to the alkene.

The major products formed from these reactions include fluoromethylated alkanes, alkenes, and various heteroatom-containing compounds .

Comparación Con Compuestos Similares

Fluoroiodomethane can be compared with other halomethanes and fluoromethylating agents, such as:

Methylene iodide (CH₂I₂):

Fluoromethyl bromide (CH₂BrF): This compound is similar to fluoroiodomethane but contains a bromine atom instead of iodine.

Fluoromethyl chloride (CH₂ClF): Similar to fluoromethyl bromide, this compound contains a chlorine atom and is used for similar purposes.

Fluoroiodomethane is unique in its ability to act as a versatile fluoromethylating agent under mild conditions, making it a valuable reagent in both academic and industrial research .

Propiedades

IUPAC Name |

fluoro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2FI/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVXNTVBGYLJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553763 | |

| Record name | Fluoro(iodo)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.929 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-53-5 | |

| Record name | Methane, fluoroiodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoro(iodo)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | fluoro(iodo)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fluoroiodomethane (CH2FI) has emerged as a versatile reagent for introducing the monofluoromethyl (CH2F) group into organic molecules []. This is significant because incorporating a CH2F group can significantly alter a molecule's physicochemical properties, opening possibilities for developing novel pharmaceuticals and agrochemicals.

A: The contrasting electronegativities of fluorine and iodine create a dipole moment in the molecule, making the carbon atom susceptible to both nucleophilic and electrophilic attack []. This dual reactivity makes fluoroiodomethane a versatile building block for synthesizing a wide range of fluorinated compounds.

A: Fluoroiodomethane, despite its high reduction potential, can be effectively utilized as a CH2F radical source in the presence of a silyl radical mediator like tris(trimethylsilyl)silane ((Me3Si)3SiH) under blue LED irradiation []. This approach allows for the direct hydrofluoromethylation of electron-deficient alkenes, showcasing the versatility of fluoroiodomethane in radical-mediated transformations.

A: Studies comparing the addition of various halomethyl radicals to ethylene and tetrafluoroethylene revealed that the activation energy difference for the addition reaction decreases steadily from trifluoromethyl to methyl radicals [, ]. This suggests that the reactivity of fluoroiodomethane sits between that of trifluoromethyl iodide and methyl iodide in these types of reactions.

A: Comparing the behavior of fluoroiodomethane with difluoroiodomethane reveals that increasing fluorination strengthens the hydrogen bond donating ability while simultaneously weakening the halogen bond donating ability []. This highlights the intricate balance between these non-covalent interactions and how they can be fine-tuned through structural modifications.

A: By analyzing the rotational spectra of fluoroiodomethane and its deuterated isotopologues (CHDFI and CD2FI) using various spectroscopic techniques, researchers were able to determine accurate ground-state rotational constants, centrifugal distortion constants, and hyperfine parameters [, , ]. This information is crucial for understanding the molecule's structure, bonding, and interactions with its surroundings.

A: Accurate theoretical predictions of fluoroiodomethane's dipole moment and iodine quadrupole-coupling constants necessitate accounting for relativistic effects, particularly for heavy atoms like iodine []. These effects, addressed through relativistic quantum chemical calculations, can significantly contribute to the accuracy of the predicted molecular properties.

A: X-ray diffraction studies revealed that fluoroiodomethane crystallizes in the orthorhombic space group Abm2 []. This structural information is valuable for understanding the intermolecular interactions present in the solid state, which can influence the compound's physical properties and reactivity.

A: A nickel-catalyzed method allows the direct monofluoromethylthiolation of acyl chlorides using elemental sulfur and fluoroiodomethane as the CH2F radical source []. This reaction provides a convenient route to synthesize various monofluoromethyl thioesters, valuable intermediates in organic synthesis.

A: Fluoroiodomethane serves as an effective electrophilic CH2F source, reacting with various heteroatom-centered nucleophiles under mild basic conditions []. This approach allows for the direct and chemoselective introduction of the CH2F group into a wide range of molecules, including pharmaceuticals, simplifying their synthesis.

A: Fluoroiodomethane enables the efficient introduction of a fluoromethyl group into nitrogen heterocycles through a straightforward substitution reaction under mild conditions []. This method is particularly useful for preparing monofluoromethylated nitrogen-containing cyclic compounds bearing the biologically relevant NCH2F moiety.

A: Fluoroiodomethane serves as a precursor to the elusive fluoroiodomethyllithium (LiCHIF), generated by deprotonation with a lithium amide base []. LiCHIF can react with carbonyl compounds, and subsequent ring-closure reactions utilizing the differential reactivity of the C-I and C-F bonds lead to the formation of α-fluoroepoxides and α-fluoroaziridines.

A: Replacing a methyl group with a CH2F group can significantly alter a molecule's properties while retaining its steric characteristics, making fluoroiodomethane valuable in medicinal chemistry [, ]. This bioisosteric substitution can be used to modulate a drug's metabolic stability, lipophilicity, and binding affinity.

A: While fluoroiodomethane itself may pose certain hazards, the toxicity of the derived fluoromethyl phosphonium salts has been investigated []. These salts exhibited lower toxicity towards Vibrio fischeri bacteria compared to the commonly used biocide THPS, highlighting the potential of CH2F incorporation for tuning the toxicity of bioactive compounds.

A: The presence of iodine in fluoroiodomethane allows for facile isotopic exchange with radioactive iodine-123, making it a valuable precursor for preparing radiolabeled compounds []. These compounds find applications in positron emission tomography (PET) imaging for studying biological processes in vivo.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B1339704.png)